molecular formula C18H15ClN4O2 B13704537 5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile

Cat. No.: B13704537
M. Wt: 354.8 g/mol
InChI Key: NEQYWYXGTJDAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile, clinically designated as olutasidenib (brand name: Rezlidhia), is a small-molecule antineoplastic agent approved for the treatment of relapsed/refractory acute myeloid leukemia (AML) with isocitrate dehydrogenase 1 (IDH1) mutations . Its molecular formula is C₁₈H₁₅ClN₄O₂, with a molecular weight of 354.79 g/mol and a CAS registry number of 1887014-12-1 . Structurally, olutasidenib features a 6-chloro-2-oxo-1H-quinoline moiety linked via an ethylamino bridge to a 1-methyl-6-oxopyridine-2-carbonitrile scaffold. This design enables selective inhibition of mutant IDH1, thereby reducing the production of the oncometabolite 2-hydroxyglutarate (2-HG) and promoting myeloid differentiation .

Properties

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile

InChI

InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)

InChI Key

NEQYWYXGTJDAKR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N

Origin of Product

United States

Preparation Methods

Preparation of N-Methyl-6-oxopyridine-2-carbonitrile Intermediate

This intermediate is synthesized starting from commercially available 5-fluoropicolinonitrile through a multi-step process involving methylation and functional group transformations:

  • According to Caravella et al. and further adapted procedures, 5-fluoropicolinonitrile undergoes four synthetic steps to yield the N-methyl fluoropyridinone intermediate with an overall yield of approximately 16%.
  • Methylation of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid using reagents such as iodomethane in the presence of sodium hydride in methanol at elevated temperatures (around 62°C) has been reported, yielding methylated derivatives used in subsequent steps.
  • Conversion of carboxylic acid derivatives to amides or other functional groups is achieved by reaction with thionyl chloride followed by coupling with amines under controlled conditions (e.g., 0°C to room temperature, in tetrahydrofuran solvent).
Step Reagents & Conditions Yield (%) Notes
Methylation Sodium hydride, iodomethane, methanol, 62°C, overnight Not specified Produces methylated pyridine derivatives
Amide formation Thionyl chloride, 80°C, 1 h; coupling with amine, 0°C to RT ~50 Produces pyridin-2-carboxamide derivatives

Synthesis of 6-Chloro-2-oxo-1H-quinolin-3-yl Substituted Amine

The quinolinone moiety bearing a 1-aminoethyl group at position 3 is prepared via:

  • Starting from 4-iodo or 4-fluoroaniline, acetylation with acetic anhydride is performed.
  • A five-step synthetic approach adapted from Lin et al. and Ashwell et al. leads to halogenoquinolinones bearing the 1-aminoethyl substituent.
  • The 2-chloro-3-formylquinoline scaffold is obtained by reaction of acetamides with the Vilsmeier–Haack reagent (generated in situ from N,N-dimethylformamide and phosphorus oxychloride) under standard conditions.
Step Reagents & Conditions Yield (%) Notes
Acetylation Acetic anhydride, aniline derivatives Not specified Protects amine group for further steps
Quinoline formation Vilsmeier–Haack reagent (DMF + POCl3), standard conditions Quantitative Forms 2-chloro-3-formylquinoline scaffold

Coupling to Form Final Compound

The final coupling step involves:

  • Reaction of the halogenoquinolinones (bearing the 1-aminoethyl group) with the N-methyl fluoropyridinone intermediate.
  • This coupling is typically performed under controlled temperature and inert atmosphere, often with purification by column chromatography to isolate the desired stereoisomer.
  • The stereochemistry is controlled to obtain the (S)-enantiomer of the compound, which is the bioactive form.
Step Reagents & Conditions Yield (%) Notes
Coupling Halogenoquinolinones + N-methyl fluoropyridinone, DCM, low temperature (-60°C to RT), inert atmosphere Not specified Purification by chromatography; stereoselective synthesis

Process Optimization and Key Parameters

Solvent and Reagent Ratios

  • Toluene is preferred as a solvent in some intermediate steps due to its higher boiling point and neutral nature, which improves reaction rates and yields.
  • Molar ratios of reactants are critical; for example, the chloro-1-indone to sodium hydride to methylcarbonate to other reagents have been optimized to ratios like 1:2-3:3.5-4.5:0.08-0.1:1.5-2.5 to maximize yield and purity.

Reaction Times and Temperatures

  • Controlled addition of reagents over 1.5–3 hours prevents incomplete reactions and loss of intermediates during washing steps.
  • Reaction temperatures vary from low temperatures (-60°C for Grignard additions) to moderate heating (40-80°C) depending on the step.

Purification and Characterization

  • Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) is used to purify intermediates and final products.
  • Solid forms of the compound have been characterized by X-ray powder diffraction, differential scanning calorimetry, and thermogravimetric analysis to ensure crystalline purity and stability.

Summary Table of Preparation Methods

Stage Starting Material(s) Key Reagents & Conditions Yield / Notes
N-Methyl-6-oxopyridine intermediate 5-fluoropicolinonitrile Multi-step synthesis; methylation with iodomethane/sodium hydride Overall ~16% yield for intermediate
Quinolinone amine intermediate 4-iodoaniline or 4-fluoroaniline Acetylation, Vilsmeier–Haack formylation (DMF + POCl3) Quantitative yields reported
Final coupling Quinolinone amine + pyridinone Low temp (-60°C to RT), inert atmosphere, chromatography Stereoselective; purified final compound
Process optimization Various Toluene solvent, controlled reagent ratios, reaction times Improved yield and purity

Chemical Reactions Analysis

Types of Reactions

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different substituents .

Scientific Research Applications

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the biological context and the specific derivatives used .

Comparison with Similar Compounds

5-Acetyl-4-(2-chloroquinolin-3-yl)-6-methyl-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile (Compound 6a)

Key Features :

  • Structure: Shares a 2-chloroquinoline core and a substituted pyridine ring but differs in the acetyl and p-tolyl substituents.
  • Activity : Demonstrated antiproliferative effects in preclinical studies, though its specific molecular target remains uncharacterized .
  • Synthesis : Prepared via condensation of acetylacetone with aryl-substituted intermediates under reflux conditions .

Comparison with Olutasidenib :

  • Target Specificity : Unlike olutasidenib, compound 6a lacks documented IDH1 inhibition and instead shows broad-spectrum cytotoxicity.
  • Therapeutic Application : While olutasidenib is clinically validated for AML, compound 6a remains a research-stage antiproliferative agent .

3-(1-{3-[5-(1-Methyl-piperidin-4-ylmethoxy)-pyrimidin-2-yl]-benzyl}-6-oxo-1,6-dihydro-pyridazin-3-yl)-benzonitrile

Key Features :

  • Structure : Combines a pyridazine-oxo core with a benzyl-pyrimidine substituent.
  • Activity : Developed as an anti-cancer agent in combination therapies, with activity attributed to kinase inhibition .

Comparison with Olutasidenib :

  • Mechanism : Targets kinase signaling pathways rather than metabolic enzymes like IDH1.
  • Clinical Status : Preclinical or early-phase trials, whereas olutasidenib is FDA-approved .

Pharmacological and Clinical Profiles

Table 1: Comparative Analysis of Olutasidenib and Analogues

Compound Name Target Therapeutic Use Key Advantages Limitations References
Olutasidenib Mutant IDH1 AML with IDH1 mutations High selectivity, FDA-approved, oral bioavailability Risk of differentiation syndrome
Compound 6a Undefined Preclinical cancer models Broad antiproliferative activity Lack of target specificity, no clinical data
3-(1-{3-[5-(1-Methyl-piperidin...) Kinases (e.g., PI3K) Solid tumors (preclinical) Synergistic in combination therapies Limited solubility, early-stage development

Biological Activity

5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile, commonly referred to as compound 1887014-14-3, is a quinoline derivative known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial and anticancer activities, along with relevant research findings.

PropertyValue
Molecular Formula C18H15ClN4O2
Molecular Weight 354.79 g/mol
CAS Number 1887014-14-3
IUPAC Name (R)-5-((1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl)amino)-1-methyl-6-oxopyridine-2-carbonitrile
Purity 97%

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, as well as against mycobacterial species like Mycobacterium tuberculosis and Mycobacterium smegmatis .

The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or disruption of metabolic processes, although specific pathways remain to be fully elucidated.

Anticancer Activity

Research indicates that compound 1887014-14-3 exhibits notable cytotoxic effects on various cancer cell lines. In vitro studies demonstrated its effectiveness against human pancreatic cancer cells (Patu8988) and human gastric cancer cells (SGC7901) . The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against E. faecalis showed that it possesses comparable activity to clinically used antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections .
  • Cytotoxicity Evaluation : In a separate evaluation, compound 1887014-14-3 was tested against several cancer cell lines, where it exhibited IC50 values indicative of potent anticancer properties. The findings suggest that modifications in its structure can enhance its activity .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways, although more detailed studies are needed to confirm these findings .

Q & A

Basic: What are the key analytical techniques for monitoring the synthesis and purity of this compound?

Answer:
Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress and confirming structural integrity. TLC provides rapid qualitative assessment of intermediates, while ¹H/¹³C NMR resolves electronic environments of functional groups (e.g., the quinoline carbonyl and pyridine-oxo moieties). For example, the chloro substituent on the quinoline ring induces distinct deshielding in NMR spectra . High-resolution mass spectrometry (HRMS) should complement these methods to verify molecular weight and fragmentation patterns.

Basic: How can researchers optimize the yield of this compound during synthesis?

Answer:
Yield optimization requires careful control of reaction conditions. For analogous quinoline-pyridine hybrids, refluxing in ethanol with catalytic piperidine (0.01 mol) under inert atmospheres improves cyclization efficiency. Steric hindrance from the ethylamino group may necessitate extended reaction times (8–12 hours) and stoichiometric adjustments of acetylacetone derivatives . Monitoring by TLC at 30-minute intervals ensures reaction completion without over-degradation .

Basic: What are the recommended safety protocols for handling this compound?

Answer:
Classified under EU-GHS/CLP regulations (Category 4 acute toxicity for oral, dermal, and inhalation routes), the compound requires handling in fume hoods with PPE (gloves, lab coats, goggles). Avoid dust formation; use closed systems for transfers. Emergency procedures should align with SDS guidelines, including immediate decontamination with water and medical consultation for exposure .

Advanced: How do electronic and steric effects influence the reactivity of this compound in further functionalization?

Answer:
The 6-chloro substituent on the quinoline ring exerts strong electron-withdrawing effects, activating the 3-position for nucleophilic substitution (e.g., ethylamino group attachment). Steric hindrance from the 1-methyl group on the pyridine ring may slow down reactions at the 2-carbonitrile site. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (FMOs), guiding regioselective modifications .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in bioactivity (e.g., antiproliferative vs. non-active results) often stem from assay variability (cell lines, incubation times) or impurities. Validate purity via HPLC (>95%) and control for solvent effects (e.g., DMSO concentration in cell assays). Cross-reference cytotoxicity with structural analogs (e.g., 5-acetyl-4-(2-chloroquinolin-3-yl) derivatives) to isolate structure-activity relationships .

Advanced: How can researchers elucidate the mechanism of action for this compound’s biological activity?

Answer:
Mechanistic studies require a multi-modal approach:

  • Enzyme inhibition assays : Test affinity for kinases or oxidoreductases using fluorescence polarization.
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays.
  • Molecular docking : Map the compound’s interaction with targets (e.g., quinoline-binding pockets in topoisomerases) using AutoDock Vina .

Basic: What solvents and conditions are suitable for recrystallization?

Answer:
Ethanol-dimethylformamide (EtOH/DMF, 3:1 v/v) is effective for recrystallization, balancing solubility and polarity. Slow cooling (1°C/min) minimizes inclusion of impurities. For hygroscopic intermediates, anhydrous toluene or dichloromethane under nitrogen is preferred .

Advanced: How can computational chemistry aid in predicting this compound’s physicochemical properties?

Answer:
Tools like COSMO-RS predict solubility parameters, while molecular dynamics simulations assess stability in biological matrices. For example, the pyridine-oxo group’s hydrogen-bonding capacity can be quantified using Gaussian09 at the B3LYP/6-31G* level, informing formulation strategies .

Basic: What spectroscopic signatures distinguish this compound from its analogs?

Answer:
Key IR peaks include:

  • ~2220 cm⁻¹ : Stretching of the nitrile group (C≡N).
  • ~1680 cm⁻¹ : Quinoline 2-oxo carbonyl (C=O).
  • ~1600 cm⁻¹ : Pyridine ring vibrations.
    In ¹³C NMR, the 6-oxopyridine carbon resonates at δ ~165 ppm, distinct from ester or amide carbonyls .

Advanced: What synthetic routes enable late-stage diversification of the ethylamino side chain?

Answer:
Buchwald-Hartwig amination or reductive amination can modify the ethylamino group post-cyclization. For example, substituting the ethyl group with aryl boronic acids under Pd(OAc)₂/XPhos catalysis introduces diversity while preserving the quinoline core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.